2-Fluoro-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
2-Fluoro-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom and a nitro group attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and interactions with biological molecules. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the fluorine atom can enhance the compound’s binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
- 3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Ethyl 2-(3-fluoro-4-nitrophenyl)propionate
Uniqueness
2-Fluoro-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly influence its chemical properties and biological activities
Properties
CAS No. |
506437-42-9 |
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Molecular Formula |
C9H6FNO3 |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2-fluoro-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6FNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-5H,1H2 |
InChI Key |
QZNYYBZBUGNBTN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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